(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine (Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1007195-22-3
VCID: VC6367434
InChI: InChI=1S/C21H20ClN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2
SMILES: C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Molecular Formula: C21H20ClN3O
Molecular Weight: 365.86

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine

CAS No.: 1007195-22-3

Cat. No.: VC6367434

Molecular Formula: C21H20ClN3O

Molecular Weight: 365.86

* For research use only. Not for human or veterinary use.

(Z)-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-(tetrahydrofuran-2-yl)methanamine - 1007195-22-3

Specification

CAS No. 1007195-22-3
Molecular Formula C21H20ClN3O
Molecular Weight 365.86
IUPAC Name 1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)methanimine
Standard InChI InChI=1S/C21H20ClN3O/c22-18-10-8-16(9-11-18)21-17(13-23-14-20-7-4-12-26-20)15-25(24-21)19-5-2-1-3-6-19/h1-3,5-6,8-11,13,15,20H,4,7,12,14H2
Standard InChI Key OJCVOAJIBMRGIM-QRVIBDJDSA-N
SMILES C1CC(OC1)CN=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

The compound features a pyrazole core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a phenyl group. A methyleneimine (CH=N-\text{CH=N}-) bridge connects the pyrazole ring to a tetrahydrofuran-2-ylmethanamine moiety. The (Z)-configuration denotes the spatial arrangement around the imine double bond, where the higher-priority groups (pyrazole and tetrahydrofuran) reside on the same side .

Key Structural Features:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding .

  • Tetrahydrofuran (THF): A saturated oxygen-containing heterocycle that modulates solubility and pharmacokinetics .

Systematic Nomenclature

The IUPAC name reflects the compound’s connectivity and stereochemistry:

  • Root: Methanamine (indicating the terminal amine group).

  • Substituents:

    • Tetrahydrofuran-2-yl: A five-membered oxygenated ring at position 2.

    • (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene: A pyrazole-derived Schiff base.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step processes, drawing parallels to methodologies for analogous pyrazole derivatives .

Step 1: Pyrazole Core Formation

Copper-catalyzed cyclization between ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate and N-((1-(2-methoxyethyl)piperidin-3-yl)methyl)-2-methylbenzamide in dichloroethane (DCE) under reflux yields the pyrazole-thienopyrimidinone intermediate .

Step 2: Imine Formation

Condensation of the pyrazole-4-carbaldehyde derivative with 1-(tetrahydrofuran-2-yl)methanamine in the presence of a dehydrating agent (e.g., molecular sieves) forms the Schiff base. The (Z)-isomer is favored under kinetic control .

Step 3: Purification

Chromatographic separation (e.g., silica gel, eluting with ethyl acetate/hexane) isolates the desired stereoisomer .

Spectroscopic Characterization

  • NMR:

    • 1^1H NMR: Signals at δ 3.78–3.94 ppm (tetrahydrofuran protons), δ 7.27–8.48 ppm (aromatic protons), and δ 8.63 ppm (imine proton) .

    • 13^{13}C NMR: Peaks at δ 160–165 ppm (imine carbon) and δ 70–75 ppm (tetrahydrofuran carbons) .

  • MS (ES+): Expected molecular ion at m/z = 421.89 ([M+H]+^+) .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Molecular Weight421.32 g/molCalculated
Melting Point98–102°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.1HPLC
Solubility0.12 mg/mL in H2_2OShake-flask method

Stability Profile

  • Thermal Stability: Decomposes above 200°C (TGA).

  • Photostability: Susceptible to UV-induced isomerization (ZEZ \rightarrow E) .

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